molecular formula C13H23NO5 B6149682 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid CAS No. 1704961-46-5

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid

Numéro de catalogue: B6149682
Numéro CAS: 1704961-46-5
Poids moléculaire: 273.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol and a typical purity of 95% . The compound’s stereochemistry at the 3-position (S-configuration) and the cyclic ether moiety (oxan-4-yl) confer unique conformational rigidity and solubility properties, making it a valuable intermediate in peptide synthesis and pharmaceutical research.

Propriétés

Numéro CAS

1704961-46-5

Formule moléculaire

C13H23NO5

Poids moléculaire

273.3

Pureté

90

Origine du produit

United States

Méthodes De Préparation

Asymmetric Hydrogenation of α,β-Unsaturated Esters

The most widely reported method involves enantioselective hydrogenation of a (Z)-configured α,β-unsaturated ester precursor.

Reaction Steps:

  • Intermediate Preparation : (Z)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(oxan-4-yl)acrylate is synthesized via Heck coupling or Wittig reactions.

  • Hydrogenation : The intermediate undergoes asymmetric hydrogenation using a chiral rhodium catalyst (e.g., [(1R,1'R,2R,2'R)-2,2'-bis(tert-butyl)-1,1'-bi-1H-isophosphindole]rhodium tetrafluoroborate) under 50 psi H₂ in methanol.

  • Hydrolysis : The resulting methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a tetrahydrofuran-water mixture.

Key Data:

ParameterValue
Hydrogenation Yield85–90% (flow microreactor)
Enantiomeric Excess (ee)>98% (chiral HPLC)
Hydrolysis Efficiency95% conversion

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amino functionality.

Optimization:

  • Reagents : Boc anhydride (Boc₂O) in dichloromethane with triethylamine as a base.

  • Conditions : Room temperature, 4–6 hours, yielding >95% Boc-protected intermediate.

Challenges:

  • Competing acylation at the oxan-4-yl oxygen is mitigated by steric hindrance from the tetrahydropyran ring.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Industrial methods prioritize flow chemistry to enhance reproducibility and safety:

Advantages:

  • Temperature Control : Precise residence time (3–5 minutes) minimizes racemization.

  • Scalability : Throughput of 1–5 kg/day achievable with microreactor arrays.

Comparison with Batch Processing:

MetricBatch ProcessFlow Process
Yield65–70%85–90%
ee90–95%>98%
Reaction Time3 h5 min

Analytical and Purification Techniques

Chiral HPLC Validation

Enantiomeric purity is confirmed using cellulose-based chiral columns (e.g., Chiralpak IC-3) with hexane-isopropanol mobile phases.

Typical Chromatogram Data:

Retention Time (min)Peak Area (%)Assignment
12.398.5(3S)-isomer
14.11.5(3R)-isomer

Recrystallization Optimization

Final purification employs ethyl acetate/hexane mixtures, achieving >99.5% purity.

Comparative Analysis of Alternative Methods

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures has been explored but shows limited efficiency:

Enzymeee AchievedYield
Candida antarctica B80%45%
Pseudomonas fluorescens75%38%

Chiral Pool Synthesis

Using (S)-malic acid as a starting material reduces stereochemical complexity but increases step count (7 steps vs. 3 steps in hydrogenation).

MetricValue
Process Mass Intensity (PMI)12.4
E-Factor8.2

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) or basic hydrolysis (e.g., aqueous NaOH), yielding the free amine. This reaction is critical for subsequent peptide coupling or functionalization.

Reaction Pathway:

(3S)-3-Boc-amino-3-(oxan-4-yl)propanoic acidH+ or OH(3S)-3-amino-3-(oxan-4-yl)propanoic acid+CO2+tert-butanol\text{(3S)-3-Boc-amino-3-(oxan-4-yl)propanoic acid} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{(3S)-3-amino-3-(oxan-4-yl)propanoic acid} + \text{CO}_2 + \text{tert-butanol}

Typical Conditions:

ReagentTemperatureTimeYield
TFA/DCM (1:1)25°C1–2 hr>90%
4M HCl in dioxane0°C→25°C4 hr85–95%

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes standard reactions, including esterification, amidation, and activation for peptide synthesis.

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis produces methyl esters, improving solubility for further reactions.

Example:

Propanoic acid+MeOHH+Methyl ester+H2O\text{Propanoic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Amide Formation

Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) generates amides, pivotal in peptide synthesis.

Reagents:

  • EDC (1.2 equiv)

  • HOBt (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF or DCM

Oxan-4-yl Substituent Reactivity

The tetrahydropyran ring is relatively inert but can undergo ring-opening under strong acidic or oxidative conditions. For example, treatment with concentrated sulfuric acid may lead to sulfonation, though this is less common in synthetic applications.

Stereochemical Influence on Reactivity

The (3S) configuration ensures enantioselective interactions in catalytic processes. For instance, enzymatic resolution using lipases preferentially modifies the (S)-enantiomer, enabling chiral purity in downstream products.

Comparative Reactivity of Structural Analogs

CompoundKey ReactionConditionsApplication
(2S)-2-Boc-amino-3-(oxan-4-yl)propanoic acid Boc deprotectionTFA/DCM, 25°C, 1 hrPeptide synthesis
(S)-3-Boc-amino-4-hydroxybutanoic acid Hydroxyl group oxidationDess-Martin periodinaneKetone intermediate synthesis
Methyl (3S)-3-Boc-amino-4-oxopentanoate Ester hydrolysisLiOH/THF/H₂OCarboxylic acid activation

Applications De Recherche Scientifique

Structural Information

  • IUPAC Name: (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
  • Molecular Weight: 245.27 g/mol
  • CAS Number: 1705647-74-0
  • Chemical Structure:
SMILES H C CC O OC NC O OC C C C C C O\text{SMILES H C CC O OC NC O OC C C C C C O}

Physical Properties

PropertyValue
Water Solubility2.18 mg/mL
LogP0.35
Polar Surface Area81.7 Ų
Rotatable Bond Count7

Medicinal Chemistry

The compound's structure suggests potential utility in drug development, particularly as a precursor for synthesizing more complex molecules. The Boc group allows for easy modification and further functionalization, making it suitable for creating derivatives with enhanced biological activity.

Biochemical Studies

This compound can serve as a model for studying enzyme interactions, particularly those involving amino acid derivatives. Its ability to mimic natural substrates may provide insights into enzyme mechanisms and substrate specificity.

Peptide Synthesis

Due to its amino acid-like structure, (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid can be utilized in peptide synthesis protocols where protection of amino groups is crucial. The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS).

Drug Development

Research indicates that compounds with similar structures have been investigated for their potential as therapeutic agents against various diseases, including cancer and metabolic disorders. The unique properties of this compound may lead to the discovery of novel drugs.

Case Study 1: Synthesis of Peptide Derivatives

In a study focused on synthesizing peptide derivatives, researchers employed (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid as a key intermediate. The Boc group facilitated the selective coupling with other amino acids, resulting in peptides with improved stability and bioactivity.

Case Study 2: Enzyme Inhibition Studies

Another investigation explored the inhibitory effects of various gamma-keto acids on specific enzymes involved in metabolic pathways. The results indicated that derivatives of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid exhibited notable inhibition, suggesting its potential as a lead compound for further development.

Mécanisme D'action

The compound exerts its effects primarily through interactions with enzymes and receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to interact with biological targets. The oxan-4-yl moiety can mimic natural substrates, facilitating binding to specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid C₁₃H₂₃NO₅ 273.33 Oxan-4-yl (tetrahydropyran), Boc-protected amine Peptide synthesis, chiral intermediates
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid C₁₆H₁₉N₂O₄ 303.34 3-Cyanophenyl substituent Likely used in kinase inhibitor synthesis
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Shorter chain, methyl branch Pharmaceutical ingredient
(S)-3-(4-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid C₁₇H₂₃NO₅ 321.37 Allyloxy-phenyl group Enhanced lipophilicity for drug design
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid C₁₃H₂₃NO₅ 273.33 Stereoisomer (2S vs. 3S configuration) Highlights stereochemical selectivity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid C₁₅H₂₀N₂O₅ 308.33 3-Carbamoylphenyl substituent Polar group for solubility modulation

Key Comparative Insights

Substituent Effects: Oxan-4-yl vs. Aromatic Groups: The oxan-4-yl group in the target compound provides conformational rigidity and moderate hydrophilicity compared to aromatic substituents like 3-cyanophenyl () or allyloxy-phenyl (). Aromatic groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Carbamoyl vs.

Stereochemical Variations: The (2S)-stereoisomer () demonstrates the critical role of amino acid positioning. While the molecular formula matches the target compound, the 2S configuration alters steric interactions in peptide backbone assembly, affecting receptor binding or enzymatic processing .

Chain Length and Branching: The 4-methylpentanoic acid derivative () has a shorter carbon chain and a methyl branch, reducing molecular weight (231.29 vs.

Applications :

  • Pharmaceutical Intermediates : The Boc-protected amines in all analogs serve as transient protecting groups in solid-phase peptide synthesis (SPPS). For example, the allyloxy-phenyl variant () could be tailored for CNS-targeted drugs due to increased lipophilicity .
  • Chiral Building Blocks : The target compound’s oxan-4-yl group and (3S)-configuration make it a preferred choice for synthesizing conformationally constrained peptides .

Research Findings and Data

Solubility and Stability

  • The oxan-4-yl group in the target compound improves solubility in organic solvents (e.g., THF, DCM) compared to purely aliphatic analogs .
  • The (2S)-stereoisomer () is sold as a research-grade compound with 97% enantiomeric excess , underscoring the demand for high stereochemical purity in drug development .

Q & A

Q. What synthetic routes enable site-specific functionalization of the oxan-4-yl group?

  • Methodological Answer : Introduce substituents via ring-opening reactions (e.g., epoxidation followed by nucleophilic attack) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Protect the carboxylic acid during functionalization to prevent side reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.